
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate is a chemical compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol . It is also known by other names such as Ethyl isodehydroacetate and Ethyl 4,6-dimethyl-5-coumalate . This compound is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom.
Preparation Methods
The synthesis of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate typically involves the reaction of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid with ethanol in the presence of a catalyst . The reaction conditions often include heating under reflux to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical transformations that produce biologically active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate can be compared with other similar compounds such as:
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate: A closely related compound with similar chemical properties.
Methyl 2-oxo-2H-pyran-3-carboxylate: Another pyran derivative with different ester groups.
4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid: The carboxylic acid counterpart of the ester. The uniqueness of this compound lies in its specific ester group, which influences its reactivity and applications.
Properties
CAS No. |
404339-52-2 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 4,6-dimethyl-2-oxopyran-3-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-4-13-9(11)8-6(2)5-7(3)14-10(8)12/h5H,4H2,1-3H3 |
InChI Key |
NHLIKKZCPWXSMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(OC1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


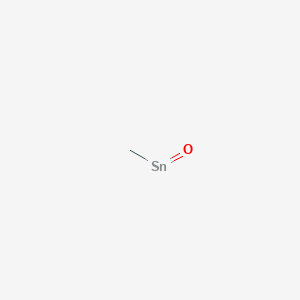
![2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B14251009.png)
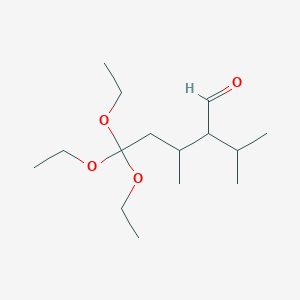
![5-(4-Phenoxyphenoxy)[1,1'-biphenyl]-2,2'-diol](/img/structure/B14251018.png)
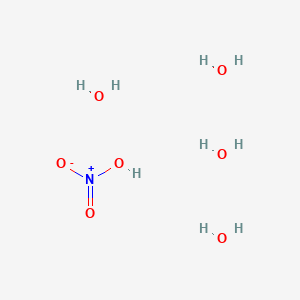
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B14251031.png)
![2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione](/img/structure/B14251032.png)
![(1r,3r,4r)-3-Benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14251039.png)
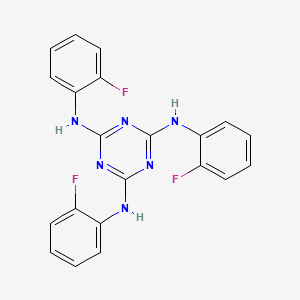
![N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide](/img/structure/B14251050.png)
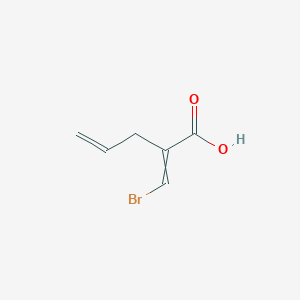
![1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14251067.png)
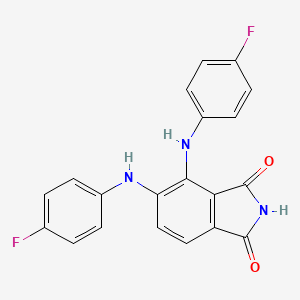
![3-[(3,4-Dichlorophenyl)methylidene]-1,5-diphenylpyrrolidine-2,4-dione](/img/structure/B14251091.png)
